molecular formula C6H4FN3 B13532330 3-Amino-6-fluoropyridine-2-carbonitrile

3-Amino-6-fluoropyridine-2-carbonitrile

Cat. No.: B13532330
M. Wt: 137.11 g/mol
InChI Key: VXZNTZRVQFDEBV-UHFFFAOYSA-N
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Description

3-Amino-6-fluoropyridine-2-carbonitrile: is a fluorinated pyridine derivative with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol . This compound is characterized by the presence of an amino group at the 3-position, a fluorine atom at the 6-position, and a nitrile group at the 2-position of the pyridine ring. It is primarily used in research and development, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-fluoropyridine-2-carbonitrile typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted to introduce the amino and nitrile groups.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-fluoropyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic aromatic substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Oxidation: The amino group can be oxidized to a nitro group.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products:

    Nucleophilic substitution: Products depend on the nucleophile used.

    Reduction: 3-Amino-6-fluoropyridine-2-amine.

    Oxidation: 3-Nitro-6-fluoropyridine-2-carbonitrile.

Mechanism of Action

The specific mechanism of action for 3-Amino-6-fluoropyridine-2-carbonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electron-withdrawing properties .

Comparison with Similar Compounds

Uniqueness: 3-Amino-6-fluoropyridine-2-carbonitrile is unique due to the combination of its amino, fluorine, and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and development.

Properties

IUPAC Name

3-amino-6-fluoropyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3/c7-6-2-1-4(9)5(3-8)10-6/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZNTZRVQFDEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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